molecular formula C5H11Br2N3 B067299 2-Imidazol-1-yl-ethylamine dihydrobromide CAS No. 167298-66-0

2-Imidazol-1-yl-ethylamine dihydrobromide

Cat. No.: B067299
CAS No.: 167298-66-0
M. Wt: 272.97 g/mol
InChI Key: LKAPRYKSXJTJEZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions . Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .

Properties

IUPAC Name

2-imidazol-1-ylethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAPRYKSXJTJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592102
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-66-0
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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